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Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622 Get Quote

Introduction

(2-Iodo-5-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative widely

used as a key intermediate in the synthesis of pharmaceuticals and other complex organic

molecules. Its utility stems from the presence of three distinct functional handles: a primary

alcohol for esterification or oxidation, a methyl group amenable to further functionalization, and

an iodo group that is ideal for participating in various cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira). This document provides a detailed, two-step protocol for the large-scale

synthesis of (2-Iodo-5-methylphenyl)methanol, commencing from commercially available 2-

amino-5-methylbenzoic acid. The described pathway involves the synthesis of the key

intermediate, 2-Iodo-5-methylbenzoic acid, followed by its selective reduction to the target

alcohol.

Chemical Pathway Overview

The synthesis is performed in two main stages:

Diazotization and Iodination: 2-amino-5-methylbenzoic acid is converted to a diazonium salt,

which is subsequently displaced by iodide to yield 2-Iodo-5-methylbenzoic acid.

Reduction: The carboxylic acid functionality of 2-Iodo-5-methylbenzoic acid is selectively

reduced to a primary alcohol using a borane complex, yielding the final product.
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Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic
Acid
This protocol details the conversion of 2-amino-5-methylbenzoic acid to 2-Iodo-5-

methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol

Reaction Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a

thermocouple, and a dropping funnel is charged with 2-amino-5-methylbenzoic acid (1.00 kg,

6.61 mol) and 5 M Hydrochloric Acid (4.0 L). The resulting slurry is cooled to 0-5 °C with

constant stirring.

Diazotization: A solution of sodium nitrite (NaNO₂, 479 g, 6.94 mol) in deionized water (1.5 L)

is prepared and cooled to ~5 °C. This solution is added dropwise to the reactor over 60-90

minutes, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C.

Iodination: A solution of potassium iodide (KI, 1.65 kg, 9.92 mol) in deionized water (1.5 L) is

prepared. This KI solution is then added portion-wise to the diazonium salt mixture. A slow,

controlled addition is crucial to manage gas evolution (N₂).

Reaction Completion: After the addition is complete, the cooling bath is removed, and the

reaction mixture is slowly warmed to room temperature and stirred for an additional 2 hours.

The mixture is then heated to 50 °C for 1 hour to ensure complete decomposition of the

diazonium intermediate.

Work-up and Isolation: The mixture is cooled to room temperature. A saturated solution of

sodium thiosulfate (Na₂S₂O₃) is added until the dark iodine color dissipates. The precipitated

solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral,

and then washed with a small amount of cold heptane.

Drying: The crude product is dried under vacuum at 50 °C to a constant weight to yield 2-

Iodo-5-methylbenzoic acid as a light-brown solid.
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Parameter Value Unit Notes

Reactants

2-amino-5-

methylbenzoic acid
1.00 kg Starting Material

Sodium Nitrite

(NaNO₂)
479 g 1.05 eq

Potassium Iodide (KI) 1.65 kg 1.50 eq

5 M Hydrochloric Acid 4.0 L Solvent/Reagent

Product Output

Typical Yield 1.45 kg

Molar Yield ~83 %

Purity (by HPLC) >97 %

Protocol 2: Reduction to (2-Iodo-5-
methylphenyl)methanol
This protocol describes the selective reduction of the carboxylic acid intermediate to the target

benzyl alcohol using a borane-tetrahydrofuran complex.

Experimental Protocol

Reaction Setup: A 20 L jacketed glass reactor is dried and rendered inert with a nitrogen

atmosphere. 2-Iodo-5-methylbenzoic acid (1.31 kg, 5.00 mol) is charged into the reactor,

followed by anhydrous Tetrahydrofuran (THF, 10 L). The mixture is stirred to dissolve the

solid and then cooled to 0-5 °C.

Reduction: Borane-THF complex (1 M solution in THF, 6.0 L, 6.00 mol, 1.2 eq) is added

dropwise via a dropping funnel over 2 hours, maintaining the internal temperature below 10

°C.
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Reaction Completion: After the addition is complete, the reaction is allowed to slowly warm to

room temperature and is stirred for an additional 3-4 hours. Reaction progress is monitored

by TLC or HPLC until the starting material is consumed.

Quenching: The reaction is carefully quenched by cooling the mixture back to 0-5 °C and

slowly adding Methanol (1 L) dropwise to destroy excess borane. Vigorous gas evolution

(H₂) is expected.

Work-up and Extraction: The mixture is concentrated under reduced pressure to remove the

bulk of the THF. The residue is diluted with Ethyl Acetate (10 L) and washed sequentially with

1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (3 L).

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄),

filtered, and concentrated under reduced pressure to yield the crude product.

Purification: The crude material is recrystallized from a heptane/ethyl acetate solvent system

to afford pure (2-Iodo-5-methylphenyl)methanol as a white crystalline solid.

Quantitative Data

Parameter Value Unit Notes

Reactants

2-Iodo-5-

methylbenzoic acid
1.31 kg Starting Material

Borane-THF Complex

(1M)
6.0 L 1.2 eq

Anhydrous THF 10 L Solvent

Product Output

Typical Yield 1.10 kg

Molar Yield ~89 %

Purity (by HPLC) >98 %

Melting Point 79-82 °C
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Process Visualization
The overall workflow for the synthesis is depicted below, outlining the major unit operations

from starting material to final product.
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Workflow for the Synthesis of (2-Iodo-5-methylphenyl)methanol
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Caption: Synthetic workflow diagram.
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Safety Considerations
Diazotization: Diazonium salts are potentially explosive, especially when isolated or allowed

to dry. The reaction should be kept cold (0-5 °C) at all times, and the intermediate should be

used directly in the next step without isolation.

Reagents: Sodium nitrite is a strong oxidizer and is toxic. Potassium iodide can cause

irritation. Handle all chemicals with appropriate personal protective equipment (PPE),

including safety glasses, lab coats, and gloves.

Borane Reduction: Borane-THF complex and the hydrogen gas evolved during quenching

are highly flammable. The reaction and quench must be performed under an inert

atmosphere (nitrogen or argon) and away from ignition sources. Ensure adequate

ventilation.

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use only fresh, inhibitor-

stabilized THF. All solvent handling should be performed in a well-ventilated fume hood.

To cite this document: BenchChem. [Application Notes: Large-Scale Synthesis of (2-Iodo-5-
methylphenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8058622#large-scale-synthesis-of-2-iodo-5-
methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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